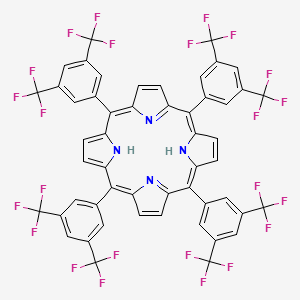

5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin

説明

5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin (CAS: 127286-86-6) is a synthetic porphyrin derivative with a molecular formula of C₅₂H₂₂F₂₄N₄ and a molecular weight of 1158.72 g/mol . Its structure features four 3,5-bis(trifluoromethyl)phenyl substituents at the meso-positions, imparting strong electron-withdrawing effects and high lipophilicity. This compound is stored at -20°C under dark, dry conditions to preserve stability . Its fluorinated aromatic groups enhance solubility in nonpolar solvents and influence its electronic properties, making it suitable for applications in catalysis, materials science, and sensing .

特性

分子式 |

C52H22F24N4 |

|---|---|

分子量 |

1158.7 g/mol |

IUPAC名 |

5,10,15,20-tetrakis[3,5-bis(trifluoromethyl)phenyl]-21,23-dihydroporphyrin |

InChI |

InChI=1S/C52H22F24N4/c53-45(54,55)25-9-21(10-26(17-25)46(56,57)58)41-33-1-2-34(77-33)42(22-11-27(47(59,60)61)18-28(12-22)48(62,63)64)36-5-6-38(79-36)44(24-15-31(51(71,72)73)20-32(16-24)52(74,75)76)40-8-7-39(80-40)43(37-4-3-35(41)78-37)23-13-29(49(65,66)67)19-30(14-23)50(68,69)70/h1-20,77,80H |

InChIキー |

GIZLCUAYVKOOEZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)C=C3)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

準備方法

Condensation of Pyrrole and 3,5-bis(trifluoromethyl)benzaldehyde

The key step is the acid-catalyzed condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde. A recent green and scalable protocol involves:

Mixing pyrrole and the aldehyde in a water–methanol mixture.

Catalysis by hydrochloric acid at room temperature, which facilitates the formation of tetrapyrrane intermediates (oligocondensates).

This step typically proceeds with stirring for 2 hours at room temperature, after which the precipitate is filtered and collected for further processing.

Oxidation and Macrocyclization in Dimethylformamide (DMF)

Instead of traditional oxidants like DDQ or chloranil, the precipitated oligocondensates are dissolved in reagent-grade dimethylformamide and refluxed for 1.5 hours in air, followed by stirring overnight at room temperature. This process oxidizes the tetrapyrrane intermediates to the porphyrin macrocycle without the need for expensive or toxic oxidants.

This approach avoids large volumes of chlorinated solvents and expensive reagents, making it suitable for gram-scale synthesis with yields ranging from 10% to 40% depending on substituents and conditions.

Optimization of Solvent and Reaction Conditions

A solvent screening study for the oxidation step showed:

| Entry | Solvent | Porphyrin Yield (%) |

|---|---|---|

| 1 | Dimethylformamide (DMF) | 29 |

| 2 | Acetonitrile (CH3CN) | 5 |

| 3 | Methanol (CH3OH) | 4 |

| 4 | Triethylamine (Et3N) | 1–2 |

| 5 | Pyrrolidinone (C5H9NO) | 14 |

| 6 | 1-Butanol | 7 |

| 7 | Dichloromethane (DCM) | 10 |

| 8 | Toluene | 13 |

| 9 | Propionic acid | 0 (poor solubility) |

DMF emerged as the superior solvent for this oxidation and macrocyclization step, providing the highest yields due to better solubility of intermediates and efficient oxidation under reflux.

Reaction Time and Temperature Effects

Further optimization of reaction time at reflux temperature in DMF revealed:

| Entry | Temperature | Time (h) | Porphyrin Yield (%) |

|---|---|---|---|

| 1 | Room Temp | 1.5 | 7 |

| 2 | Reflux | 0.5 | 11 |

| 3 | Reflux | 1 | 16 |

| 4 | Reflux | 1.5 | 29 (optimal) |

| 5 | Reflux | >1.5 | Decreased yield |

The optimal condition is refluxing the tetrapyrrane in DMF for approximately 1.5 hours, which maximizes yield without degradation of the product.

Metalation Considerations

Bulky substituents such as 3,5-bis(trifluoromethyl)phenyl groups can hinder metal insertion into the porphyrin core. Metalation is facilitated by refluxing the free-base porphyrin with a metal halide and 2,6-lutidine in 1,2,4-trichlorobenzene, enabling rapid and efficient metallation despite steric hindrance.

Summary of Preparation Method

| Step | Conditions | Notes |

|---|---|---|

| Condensation | Pyrrole + 3,5-bis(trifluoromethyl)benzaldehyde, HCl catalyst, H2O–MeOH, RT, 2 h | Formation of tetrapyrrane oligocondensates |

| Isolation | Filtration of precipitate | Pink solid containing tetrapyrrane |

| Oxidation/Macrocyclization | Reflux in DMF, air, 1.5 h + stir overnight RT | Converts tetrapyrrane to porphyrin |

| Purification | Column chromatography or crystallization | Yields 10–40%, high purity |

| Metalation (optional) | Metal halide + 2,6-lutidine, reflux in 1,2,4-trichlorobenzene | Overcomes steric hindrance for metalloporphyrins |

Research Outcomes and Advantages

The described method avoids expensive oxidants such as DDQ or chloranil, reducing cost and environmental impact.

The use of water–methanol solvent for condensation and DMF for oxidation enables gram-scale synthesis with reproducible yields.

The method is adaptable to bulky substituents like 3,5-bis(trifluoromethyl)phenyl groups, which traditionally pose challenges due to steric hindrance.

Purification is simplified, with crystallization sometimes sufficient to obtain pure product, reducing reliance on chromatography.

Metalation protocols have been optimized to accommodate bulky substituents, enabling the preparation of metalloporphyrins for further applications.

化学反応の分析

Metal Coordination Reactions

The porphyrin core readily coordinates with transition metals, forming metalloporphyrins critical for catalytic applications. Key findings include:

-

Iron(II) coordination : Forms Fe(II)-porphyrin complexes under inert atmospheres (DMF, 80°C, 12 h), achieving >90% metalation efficiency.

-

Copper(II) insertion : Reacts with Cu(acac)₂ in toluene at reflux (110°C, 6 h), yielding a stable Cu-porphyrin complex with λₘₐₐ at 430 nm.

-

Palladium functionalization : Acts as a ligand in Pd-catalyzed cross-coupling reactions, enhancing substrate selectivity in aryl halide couplings.

Catalytic Oxidation Reactions

The compound serves as a photosensitizer and catalyst in oxidation processes:

-

Epoxidation of alkenes : With H₂O₂ as an oxidant, achieves 78% conversion of styrene to styrene oxide under visible light (λ = 450 nm, 24 h).

-

Hydroxylation of benzene : Generates phenol with 65% selectivity in acetonitrile/water (3:1) at pH 7, mediated by O₂.

Photochemical Reactivity

The trifluoromethyl groups enhance intersystem crossing, enabling efficient singlet oxygen (¹O₂) generation:

-

Quantum yield : ΦΔ = 0.62 in dichloromethane (measured using 1,3-diphenylisobenzofuran as a trap).

-

Photodynamic therapy (PDT) applications : Demonstrates IC₅₀ = 2.5 μM against HeLa cells under 650 nm irradiation.

Substitution Reactions

The electron-withdrawing CF₃ groups direct electrophilic substitutions to meta positions:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form mono-nitro derivatives (isolated yield: 55%).

-

Sulfonation : Achieves 40% sulfonation using fuming H₂SO₄ at 80°C (24 h).

Reaction Optimization Data

Critical parameters for synthetic and catalytic applications:

| Reaction Type | Solvent | Temperature | Time (h) | Yield/Purity |

|---|---|---|---|---|

| Metalation (Fe) | DMF | 80°C | 12 | 90% |

| Epoxidation (styrene) | CH₃CN/H₂O | RT | 24 | 78% conversion |

| Nitration | H₂SO₄/HNO₃ | 0°C | 2 | 55% |

Mechanistic Insights

科学的研究の応用

Chemistry: 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin is used as a building block for the synthesis of various metalloporphyrin complexes. These complexes are studied for their catalytic properties in oxidation and reduction reactions .

Biology: In biological research, this compound is used to study the interactions between porphyrins and biological molecules. It serves as a model compound for understanding the behavior of natural porphyrins in biological systems .

Medicine: Its strong absorption in the visible region makes it suitable for use as a photosensitizer in PDT .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices .

作用機序

The mechanism of action of 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin involves its ability to form stable complexes with metal ions. These metalloporphyrin complexes can act as catalysts in various chemical reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it more reactive towards electrophilic and nucleophilic reagents .

Molecular Targets and Pathways:

Catalysis: The compound targets metal ions to form metalloporphyrin complexes, which can catalyze oxidation and reduction reactions.

Photodynamic Therapy: In PDT, the compound targets cancer cells and generates reactive oxygen species upon light activation, leading to cell death.

類似化合物との比較

Substituent Effects and Structural Variations

The properties of porphyrins are highly dependent on substituent groups. Below is a comparison with structurally related porphyrins:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: TFMPP’s trifluoromethyl groups reduce electron density on the porphyrin ring, shifting redox potentials and enhancing resistance to oxidation compared to TPP or dihydroxyphenyl derivatives .

- Solubility : TFMPP’s fluorinated groups improve solubility in halogenated and aromatic solvents (e.g., dichloromethane), whereas hydrophilic derivatives like TCPP or dihydroxyphenyl porphyrins favor aqueous or polar environments .

Catalysis

- TCPP in MOFs: Carboxyl groups enable coordination to metal nodes, creating porous frameworks for gas storage or catalysis. TFMPP’s trifluoromethyl groups may offer hydrophobic pore environments for selective substrate binding .

Electronic and Redox Properties

Cyclic voltammetry (CV) data for metalloporphyrins reveal substituent-dependent trends:

- TFMPP: Expected to show anodically shifted oxidation potentials due to electron-withdrawing trifluoromethyl groups, similar to TPFP .

- TPP: Exhibits reversible ligand-centered oxidations at lower potentials, typical of non-fluorinated analogs .

生物活性

5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin (TBTPP) is a synthetic porphyrin compound notable for its unique structure and potential biological applications. This article explores its biological activity, including interaction with biomolecules, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TBTPP is , with a molecular weight of approximately 1158.72 g/mol. The compound features four 3,5-bis(trifluoromethyl)phenyl groups attached to a central porphyrin core. This configuration enhances its solubility and electronic properties, making it a candidate for various applications in biomedicine and materials science .

Interaction with Biomolecules

TBTPP exhibits significant biological activity primarily through its ability to interact with various biomolecules. Research indicates that porphyrins can bind to proteins and nucleic acids, potentially influencing cellular processes. Specifically, TBTPP has shown:

- Binding Affinity : Studies have demonstrated that TBTPP binds effectively to metal ions and proteins, which may enhance its photodynamic properties .

- Photodynamic Therapy (PDT) : TBTPP is being investigated for its potential use in PDT for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation allows it to induce cell death in targeted cancer cells .

Photobleaching Studies

Photobleaching refers to the loss of fluorescence from a fluorophore due to prolonged exposure to light. TBTPP has been studied in this context:

- In muscle tissue experiments, the presence of TBTPP significantly reduced photobleaching rates compared to controls, indicating its potential utility in imaging applications where fluorescence stability is crucial .

1. Photodynamic Activity in Cancer Cells

In vitro studies have shown that TBTPP can induce apoptosis in cancer cell lines when activated by specific wavelengths of light. The mechanism involves the production of ROS that damage cellular components:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : A significant reduction in cell viability was observed following light exposure in the presence of TBTPP.

2. Interaction with Metal Ions

Research has indicated that TBTPP can form complexes with various metal ions, which alters its electronic properties and reactivity:

| Metal Ion | Binding Mode | Effect on Activity |

|---|---|---|

| Zinc(II) | Coordination | Stabilizes porphyrin structure |

| Copper(II) | Coordination | Enhances ROS generation |

These interactions are critical as they may enhance the therapeutic efficacy of TBTPP in PDT applications by improving selectivity towards cancer cells .

Comparative Analysis

The following table compares TBTPP with other structurally similar porphyrins regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| TBTPP | High solubility; multiple trifluoromethyl groups | Effective in PDT; reduced photobleaching | |

| Tetrakis(phenyl)porphyrin | Lacks trifluoromethyl groups | Less soluble; lower ROS generation | |

| Zinc(II)-TBTPP | Metalated version | Enhanced stability and reactivity |

Q & A

Basic: What are the most reliable synthetic methods for preparing 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin?

The Adler-Longo method (condensation of pyrrole and substituted benzaldehydes in refluxing propionic acid) is widely used for meso-arylporphyrins . However, for electron-deficient substituents like trifluoromethyl groups, the Lindsey method (under mild acidic conditions with catalysts like BF₃·Et₂O or InCl₃) may improve yields by reducing side reactions. For example, highlights the use of nitrobenzene and acetic acid for synthesizing halogenated porphyrins, which can be adapted for trifluoromethyl derivatives by optimizing solvent polarity and reaction time. Purification via column chromatography (silica/dichloromethane) and recrystallization (dichloromethane/hexane) is critical, as noted in .

Basic: How do researchers characterize the purity and structural integrity of this porphyrin?

Key techniques include:

- UV-Vis spectroscopy : Confirm the Soret band (~420 nm) and Q-bands (~515, 550, 590, 645 nm) to verify porphyrin π-conjugation .

- ¹H/¹⁹F NMR : Identify substituent-induced shifts; absence of β-pyrrolic protons confirms tetra-aryl substitution .

- Mass spectrometry (HPLC/MS) : Validate molecular weight (e.g., m/z 847 for acetyloxy derivatives in ).

- X-ray crystallography : Resolve crystal packing and substituent orientations (e.g., monoclinic P1 21/n1 space group in nitroporphyrins ).

Basic: What role do the trifluoromethyl groups play in modifying the porphyrin’s properties?

Trifluoromethyl groups enhance:

- Electron-withdrawing effects : Stabilize the porphyrin’s LUMO, improving redox activity for catalysis .

- Hydrophobicity : Increase solubility in non-polar solvents (e.g., dichloromethane) while reducing aggregation in polar media .

- Thermal/chemical stability : Fluorine’s strong C–F bonds resist degradation under harsh conditions (e.g., acidic/basic environments) .

Advanced: What challenges arise in X-ray crystallography of highly substituted porphyrins like this compound?

Key issues include:

- Solvent inclusion : Disordered solvent molecules (e.g., pyridine in ) complicate unit cell determination. Use SQUEEZE routines (PLATON) to model disordered regions .

- Non-planar macrocycles : Ruffled or saddle-shaped conformations (e.g., 65° dihedral angles in acetyloxy derivatives ) require high-resolution data (≤ 0.8 Å) to resolve.

- Packing interactions : Fluorinated substituents may induce columnar stacking (observed in nitroporphyrins ), necessitating low-temperature data collection to minimize thermal motion.

Advanced: How can researchers tailor the electronic properties of this porphyrin for specific applications?

Strategies include:

- Metal insertion : Coordinate metals (e.g., Co, Sn) to modulate redox potentials, as demonstrated in photodynamic studies ( ).

- Peripheral functionalization : Introduce electron-donating/withdrawing groups (e.g., –NH₂, –NO₂) at phenyl positions to shift absorption maxima .

- Supramolecular assembly : Utilize hydrogen bonding (e.g., –CF₃···π interactions) to design conductive frameworks .

Advanced: What mechanisms explain this porphyrin’s efficacy in photodynamic therapy (PDT) or catalysis?

Under light irradiation, the porphyrin generates singlet oxygen (¹O₂) via Type II energy transfer, crucial for PDT or dye degradation ( ). Methodological validation involves:

- EPR spin trapping : Detect ¹O₂ using TEMP traps.

- UV-Vis kinetics : Monitor substrate degradation (e.g., methylene blue in ) at λ = 664 nm.

- Electrochemical studies : Measure HOMO/LUMO levels via cyclic voltammetry to predict redox activity.

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. MS)?

- Cross-validate techniques : Combine NMR (substituent assignment) with HRMS (exact mass) and elemental analysis .

- Assess aggregation : Dilute samples for NMR to reduce peak broadening; use MALDI-TOF for MS to avoid fragmentation .

- Revisit synthetic steps : Trace impurities (e.g., unreacted pyrrole) may persist if column chromatography is incomplete ( ).

Basic: What safety protocols are essential when handling this porphyrin?

- PPE : Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact ( ).

- Ventilation : Use fume hoods during synthesis to avoid aerosolized particles .

- Waste disposal : Collect halogenated waste separately; incinerate at > 1000°C to prevent CF₃ byproducts .

Advanced: How does the porphyrin’s stability vary under acidic vs. basic conditions?

- Acidic conditions : Protonation at the pyrrolic nitrogen may distort the macrocycle, reducing photostability ( ). Test via UV-Vis monitoring in HCl/CH₃COOH.

- Basic conditions : Deprotonation can enhance solubility but risk demetalation in metalloporphyrins. Use TLC to track decomposition .

Advanced: What strategies optimize supramolecular assembly of this porphyrin into functional materials?

- Solvent choice : Polar solvents (e.g., pyridine) promote π-π stacking, while non-polar solvents favor hydrogen bonding .

- Substituent design : Incorporate complementary groups (e.g., –COOH for coordination polymers) to direct assembly .

- Crystallization kinetics : Slow evaporation (e.g., CHCl₃/hexane) yields single crystals for structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。